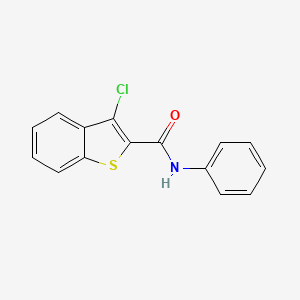

3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with aniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Chemical Reactions Analysis

3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation in various human tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of similar benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results showed:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide may possess comparable anticancer activities, warranting further investigation.

Anti-inflammatory Activity

The structural features of this compound suggest potential anti-inflammatory effects. In vitro studies indicate that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The anti-inflammatory activity is hypothesized to occur through the inhibition of the NF-kB signaling pathway, which regulates immune response and inflammation. This inhibition leads to decreased production of inflammatory mediators such as cytokines and chemokines.

Antimicrobial Activity

Preliminary research has shown that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential application of this compound in treating bacterial infections.

Cardiovascular Disease Treatment

A recent patent application describes the use of related compounds as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, suggesting potential applications in treating diabetes, kidney diseases, and heart failure . This highlights the versatility of benzothiophene derivatives in addressing significant health issues.

Mechanism of Action

The mechanism of action of 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

3-Chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide: This compound has a similar structure but with a methyl group on the nitrogen atom, which may alter its biological activity and chemical reactivity.

3-Chloro-1-benzothiophene-2-carboxylic acid: This compound lacks the phenyl group on the nitrogen atom, which can significantly affect its properties and applications.

The unique structure of this compound, with its specific substitutions, contributes to its distinct chemical and biological properties, making it valuable in various research fields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-N-phenyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves cyclization of benzothiophene precursors followed by carboxamide formation. Key reagents include nucleophiles (e.g., amines for substitution) and coupling agents like EDCI/HOBT for amide bond formation. Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, refluxing in dry dichloromethane under inert gas (N₂) improves intermediate stability . Purification via reverse-phase HPLC (methanol-water gradients) ensures high purity .

- Optimization Strategies : Design of Experiments (DoE) can systematically vary parameters (molar ratios, reaction time) to identify optimal conditions .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm, amide NH at δ 10–12 ppm) .

- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and benzothiophene C-S (650–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Analytical Framework :

Assay Variability : Compare protocols (e.g., cell lines, kinase assays in vs. antimicrobial tests in ). Standardize IC50 measurements using positive controls.

Structural Confirmation : Verify compound identity via NMR/X-ray to rule out degradation or isomerism .

Statistical Analysis : Apply ANOVA to assess significance of divergent results, particularly for enzyme inhibition (e.g., mitogen-activated protein kinase 1 in ) .

Q. What computational strategies are effective in predicting the binding affinity of this compound to therapeutic targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK1) using PDB structures .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the chloro-substituted benzothiophene site .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s biological activity and selectivity?

- Case Study :

- Chloro vs. Fluoro Substitution : Replace the 3-Cl group with F to evaluate changes in hydrophobic interactions with kinase ATP-binding pockets (see for analogous benzothiazole derivatives).

- Amide Linker Optimization : Introduce heterocyclic amines (e.g., imidazole in ) to enhance hydrogen bonding with residues like Asp168 in MAPK1 .

- Experimental Design : Synthesize derivatives via parallel synthesis, then screen using high-throughput kinase profiling .

Properties

CAS No. |

52694-94-7 |

|---|---|

Molecular Formula |

C15H10ClNOS |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

3-chloro-N-phenyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C15H10ClNOS/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,(H,17,18) |

InChI Key |

DIHCMBKHZVCJBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.